molecular formula C5H5FN2O B2717433 3-Fluoro-6-methoxypyridazine CAS No. 1934842-49-5

3-Fluoro-6-methoxypyridazine

Cat. No.: B2717433
CAS No.: 1934842-49-5
M. Wt: 128.106
InChI Key: KQJOYRAZBSRCFW-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxypyridazine is a heterocyclic organic compound with the molecular formula C5H5FN2O It is a derivative of pyridazine, featuring a fluorine atom at the third position and a methoxy group at the sixth position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxypyridazine typically involves the fluorination of 6-methoxypyridazine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-methoxypyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Lithiation: Using lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) in solvents like tetrahydrofuran (THF).

    Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Utilizing reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, lithiation followed by quenching with electrophiles can yield various substituted pyridazine derivatives.

Scientific Research Applications

3-Fluoro-6-methoxypyridazine has several applications in scientific research:

Comparison with Similar Compounds

    3-Chloro-6-methoxypyridazine: Similar in structure but with a chlorine atom instead of fluorine.

    3-Fluoro-6-hydroxypyridazine: Similar but with a hydroxyl group instead of a methoxy group.

    3-Fluoro-6-methylpyridazine: Similar but with a methyl group instead of a methoxy group.

Uniqueness: 3-Fluoro-6-methoxypyridazine is unique due to the combination of the fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-6-methoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJOYRAZBSRCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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